molecular formula C13H13N3O5S2 B407688 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide CAS No. 301337-81-5

2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide

Cat. No.: B407688
CAS No.: 301337-81-5
M. Wt: 355.4g/mol
InChI Key: DVLRAZVOELDXMM-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent sulfonation and amidation steps introduce the sulfonic acid and bis-methylamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonamide: A related compound with a single sulfonic acid group.

Uniqueness

2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide is unique due to its dual sulfonic acid groups and bis-methylamide functionality. This structural complexity enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-N,8-N-dimethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c1-14-22(18,19)9-6-10(23(20,21)15-2)12-11-7(9)4-3-5-8(11)13(17)16-12/h3-6,14-15H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLRAZVOELDXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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